5,7-Dimethoxy-2-methylquinazolin-4-amine
Description
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5,7-dimethoxy-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C11H13N3O2/c1-6-13-8-4-7(15-2)5-9(16-3)10(8)11(12)14-6/h4-5H,1-3H3,(H2,12,13,14) |
InChI Key |
PEONOLDCBGBXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)OC)OC)C(=N1)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis of 5,7-Dimethoxy-2-methylquinazolin-4-amine typically begins with 3,4-dimethoxybenzaldehyde or 2-aminobenzamides as key starting materials. The process involves:
- Oxidation of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid
- Nitration and reduction steps to introduce amino groups
- Cyclization to form the quinazoline ring system
- Chlorination and subsequent amination to introduce the 4-amino group
- Methylation at the 2-position to obtain the 2-methyl derivative
Detailed Stepwise Preparation (Based on Patent CN101353328B)
This patented method outlines an environmentally friendly and cost-effective synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, a close precursor to this compound, which can be further methylated.
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Oxidation of 3,4-dimethoxybenzaldehyde with hydrogen peroxide in basic solution | 20–60 °C, 2–10 h | 3,4-Dimethoxybenzoic acid |
| 2 | Nitration of 3,4-dimethoxybenzoic acid with 65–97% nitric acid in trichloromethane | 15–50 °C, 2–10 h | 4,5-Dimethoxy-2-nitrobenzoic acid |
| 3 | Reduction of nitro group using iron powder and hydrochloric acid in sodium chloride solution | 60–85 °C, 2–10 h | 4,5-Dimethoxy-2-aminobenzoic acid (implied) |
| 4 | Cyclization with acidic solution and Zassol (likely a cyclizing agent) | 25–35 °C, 1–5 h | 2,4-Dihydroxy-6,7-dimethoxyquinazoline |
| 5 | Chlorination with phosphorus oxychloride | 80–120 °C, 2–6 h | 2,4-Dichloro-6,7-dimethoxyquinazoline |
| 6 | Amination with 20–25% ammonia solution | 40–75 °C, 6–16 h | 2-Chloro-4-amino-6,7-dimethoxyquinazoline |
This method avoids the use of harsh oxidants like potassium permanganate and toxic solvents, improving yield and environmental safety.
Methylation at the 2-Position
While the above method yields 2-chloro-4-amino-6,7-dimethoxyquinazoline, the methyl group at the 2-position (to form this compound) is introduced via methylation reactions, often employing methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Specific literature on this exact methylation step is limited in the provided data but is a common synthetic transformation in quinazoline chemistry.
Alternative Synthetic Approaches Using 2-Aminobenzamides
Electrochemical and classical acid-catalyzed cyclization methods have been reported for quinazolinone derivatives, which are structurally related to quinazolin-4-amines.
- Electrochemical synthesis involves the cyclization of 2-aminobenzamides with aldehydes under mild conditions using carbon and aluminum electrodes and acetic acid as electrolyte, yielding 4-quinazolinones in good yields (58–87%).
- Classical cyclization uses 2-aminobenzamides and aldehydes in the presence of iodine in ethanol under reflux, forming quinazolinones, which can be further functionalized to quinazolin-4-amines.
These methods provide alternative routes that can be adapted for 5,7-dimethoxy substitution patterns by selecting appropriate substituted aminobenzamides or aldehydes.
Comparative Analysis of Preparation Methods
| Aspect | Patent CN101353328B Method | Electrochemical Method | Classical Cyclization |
|---|---|---|---|
| Starting Materials | 3,4-Dimethoxybenzaldehyde | 2-Aminobenzamides + aldehydes | 2-Aminobenzamides + aldehydes |
| Key Features | Multi-step oxidation, nitration, reduction, chlorination, amination | Mild, metal-electrode mediated cyclization | Acid-catalyzed, iodine-mediated cyclization |
| Environmental Impact | Reduced toxic solvents, lower waste | Electrochemical, less chemical waste | Uses iodine, organic solvents |
| Yield | High (not specified exactly) | 58–87% | ~83–84% |
| Scalability | Industrially viable | Lab scale | Lab scale |
| Specificity for 5,7-Dimethoxy | Directly uses 3,4-dimethoxy derivatives | Dependent on starting materials | Dependent on starting materials |
Summary Table of Key Reagents and Conditions for Preparation
| Step | Reagent(s) | Solvent/Medium | Temperature | Time | Product/Intermediate |
|---|---|---|---|---|---|
| Oxidation | Hydrogen peroxide (1–50%) | Basic aqueous solution | 20–60 °C | 2–10 h | 3,4-Dimethoxybenzoic acid |
| Nitration | Concentrated nitric acid (65–97%) | Trichloromethane | 15–50 °C | 2–10 h | 4,5-Dimethoxy-2-nitrobenzoic acid |
| Reduction | Iron powder + HCl | Sodium chloride solution | 60–85 °C | 2–10 h | Amino derivative |
| Cyclization | Acidic solution + Zassol | Aqueous | 25–35 °C | 1–5 h | 2,4-Dihydroxy-6,7-dimethoxyquinazoline |
| Chlorination | Phosphorus oxychloride | Neat or DMF | 80–120 °C | 2–6 h | 2,4-Dichloro-6,7-dimethoxyquinazoline |
| Amination | Ammonia solution (20–25%) | Aqueous | 40–75 °C | 6–16 h | 2-Chloro-4-amino-6,7-dimethoxyquinazoline |
| Methylation | Methylating agent (e.g., methyl iodide) | Organic solvent | Varies | Varies | This compound |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: 5,7-Dimethoxy-2-methylquinazolin-4-amine is used as a building block in the synthesis of more complex quinazoline derivatives, which have applications in various chemical reactions and processes .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products .
Mechanism of Action
The exact mechanism of action of 5,7-Dimethoxy-2-methylquinazolin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. These interactions may involve binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Quinazolin-4-amine Derivatives
Key Comparative Insights
Substituent Position Effects: Methoxy Groups: The 5,7-dimethoxy configuration (target compound) vs. 6,7-dimethoxy (analogs) alters electronic distribution and steric hindrance. For example, 6,7-dimethoxy derivatives (e.g., ) show kinase inhibition, suggesting methoxy positioning near the quinazoline core influences target binding .
Biological Activity: Kinase Inhibition: 6,7-Dimethoxy-2-methyl derivatives (e.g., ) inhibit kinases like GLP, while 2-morpholino analogs () target CLK1. The absence of 5,7-dimethoxy analogs in the evidence limits direct comparisons, but positional isomerism likely modulates potency . Antimicrobial Activity: 2-Chloro-6,7-dimethoxyquinazolin-4-amine () serves as a precursor for hydrazine derivatives with reported antimicrobial properties, highlighting the role of halogen substituents in precursor utility .
Synthetic Routes :
- The target compound may be synthesized via substitution of 2,4-dichloro-5,7-dimethoxyquinazoline with methylamine, analogous to methods in and .
- Complex analogs (e.g., ) require multi-step functionalization, including Suzuki couplings () or microwave-assisted reactions ().
Research Implications and Gaps
- Positional Isomerism : The 5,7-dimethoxy configuration remains underexplored compared to 6,7-dimethoxy analogs. Computational studies could predict its binding affinity vs. kinase targets.
- Bioactivity Profiling : Further in vitro assays are needed to evaluate the target compound’s potency in kinase inhibition or antimicrobial models.
- Synthetic Optimization : Scalable routes for 5,7-dimethoxy derivatives should be developed, leveraging methodologies from and .
Q & A
Q. How to address discrepancies between in vitro and in vivo efficacy data for quinazolin-4-amine derivatives?
- Methodological Answer : Investigate:
- Pharmacokinetics (PK) : Measure plasma half-life (e.g., LC-MS/MS) to assess bioavailability.
- Metabolic Stability : Compare liver microsome degradation rates across species (e.g., human vs. murine).
- Tissue Penetration : Use radiolabeled analogs to quantify brain/blood barrier crossing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
